Calcium tartrate

Descripción general

Descripción

Calcium tartrate, specifically calcium L-tartrate, is a byproduct of the wine industry, prepared from wine fermentation dregs . It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes . Its solubility decreases with lower temperature, which results in the forming of whitish (in red wine often reddish) crystalline clusters as it precipitates . As E number E354, it finds use as a food preservative and acidity regulator .

Synthesis Analysis

Calcium tartrate nanoparticles were synthesized by a wet chemical method using a surfactant-mediated approach . The powder XRD pattern revealed the typical broadening of peaks indicating the nanostructured nature .Molecular Structure Analysis

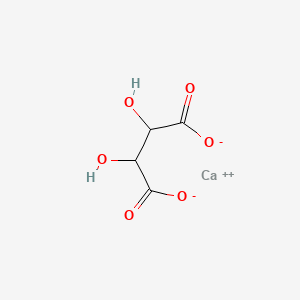

Calcium tartrate has a molecular formula of C4H4CaO6 . It has two asymmetric carbons, hence it has two chiral isomers and a non-chiral isomer (meso-form) . Most calcium tartrate of biological origin is the chiral levorotatory (–) isomer .Chemical Reactions Analysis

Calcium tartrate’s solubility decreases with lower temperature, which results in the forming of whitish (in red wine often reddish) crystalline clusters as it precipitates .Physical And Chemical Properties Analysis

Calcium tartrate appears as a hygroscopic white powder or colorless crystals . It has a molar mass of 190.16484 g/mol (anhydrous) and 260.21 g/mol (tetrahydrate) . It has a density of 1.817 g/cm3 (tetrahydrate) . The tetrahydrate decomposes at 160 °C while the anhydrous form decomposes at 650 °C . Its solubility in water is 0.037 g/100 ml at 0 °C and 0.2 g/100 ml at 85 °C .Aplicaciones Científicas De Investigación

Nanoparticle Synthesis

Calcium tartrate finds various applications in the synthesis of nanoparticles. In a study, calcium tartrate nanoparticles were synthesized by a wet chemical method using a surfactant-mediated approach . The synthesized nanoparticles were characterized using powder XRD and transmission electron microscopy (TEM) for nanostructure investigation .

Ferroelectric Applications

Metal tartrate compound single crystals, including calcium tartrate, show many interesting properties such as ferroelectric, dielectric, optical, and other properties . For instance, the ferroelectric application of calcium tartrate has been reported .

Nitrate Removal from Drinking Water

Calcium tartrate has been identified for its application in nitrate removal from drinking water . This application is crucial for ensuring the safety and healthiness of drinking water.

Wine Stabilization

Calcium tartrate plays a significant role in the tartaric stabilization of Red, Rose, and White wines . It helps in maintaining the taste and quality of the wines.

Tissue Culture Substrate

Calcium tartrate tetrahydrate crystals have been used for the adhesion of A6 and other cells to conventional tissue culture substrate . This application is important in the field of biotechnology and medical research.

Nonlinear Optical Studies

Calcium tartrate crystals exhibit promising values of nonlinear optical parameters, making them potential candidates for nonlinear optical applications . The crystals show both saturable and reverse saturable absorption, which makes them suitable for optical limiting applications .

Food Preservative and Acidity Regulator

As E number E354, calcium tartrate finds use as a food preservative and acidity regulator . This application is important in the food industry to maintain the freshness and taste of food products.

Doping in Single Crystals

The effects of dopants on various properties of single crystals are of great interest for solid-state science. Calcium tartrate crystals have been grown by a single diffusion gel method in the presence and in the absence of a magnetic field . This application is significant in the field of material science.

Safety and Hazards

Calcium tartrate is slightly flammable to flammable in the presence of heat . It is non-flammable in the presence of shocks . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Avoid ingestion and inhalation .

Mecanismo De Acción

Target of Action

Calcium tartrate, the calcium salt of L-tartaric acid, is primarily targeted at cells and tissues where it plays a crucial role in various biological functions . It is involved in the regulation of cellular activities and stress responses .

Mode of Action

Calcium tartrate interacts with its targets through a series of complex biochemical reactions. It is known to increase tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it has been found to reduce cell membrane permeability and water loss in heat-stressed cells .

Biochemical Pathways

It is known that calcium plays a vital role in signal transduction pathways . It is also involved in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

It is known that the solubility of calcium tartrate decreases with lower temperature, which results in the formation of crystalline clusters as it precipitates .

Result of Action

The molecular and cellular effects of calcium tartrate’s action are diverse. It plays an essential role in thermal stress, where it increases tolerance to high temperatures by activating a system to protect photosynthetic structures from oxidation . In addition, it reduces cell membrane permeability and water loss in heat-stressed cells .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of calcium tartrate. For instance, the pH of the wine influences the degree of dissociation of tartaric acid and consequently the formation of its calcium salts . Moreover, the gradual rise in the pH of the wine, which is related to the rise in temperature, has been linked to the increasing frequency of tartaric instability manifested as precipitation of calcium tartrate .

Propiedades

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Calcium tartrate | |

CAS RN |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.